Benzooxazol-4-ol
Overview
Description
Benzooxazol-4-ol is a chemical compound that is part of a broader class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Benzoxazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of various catalysts to form the heterocyclic ring structure. For example, the synthesis of 2,6-diethyl-4,8-diarylbenzo[1,2-d:4,5-d']bis(oxazoles) involves a Lewis acid-catalyzed orthoester cyclization followed by a Suzuki or Stille cross-coupling with various arenes . Another method for synthesizing benzimidazole derivatives, which are structurally related to benzoxazoles, is the one-pot reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines . These methods highlight the versatility and adaptability of synthetic strategies for creating benzoxazole derivatives.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions. For instance, the crystal structures of certain benzoxazole and benzothiadiazole-based molecules show significant short-range interactions such as π···π, CH···π, and hydrogen bonding, which influence their crystal packing and orientation . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
Benzoxazole derivatives can participate in a variety of chemical reactions, often facilitated by their reactive sites. For example, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from 2-(benzoimidazol-1-yl)aniline substrates through an I2-mediated direct sp3 C–H amination reaction, showcasing the potential for functionalization at specific positions on the benzoxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure and the nature of substituents attached to the core ring system. For instance, the optical and electronic properties of aryl-substituted benzobisoxazoles can be altered by structural modifications, which can affect the HOMO, LUMO, and band gap energies . Additionally, the thermal stability and solubility of benzoxazole derivatives in common organic solvents are important for their application in fields such as flexible electronics .
Scientific Research Applications
Synthesis and Potential Applications
- Benzooxazol-4-ol derivatives have been synthesized for potential applications as COX-2 inhibitors, which are relevant in medical and pharmaceutical research. These compounds have shown selective inhibitory activity against COX-2 versus COX-1 enzyme, indicating their potential in anti-inflammatory therapies (Patel et al., 2004).
- Benzimidazoles, benzothiazoles, and benzooxazoles, including Benzooxazol-4-ol, are key structural units in various fields such as pharmaceuticals, agriculture, electronics, and polymer chemistry. They are present in compounds with a range of activities including antioxidant, antiparasitic, and anticonvulsant properties (Rauf & Farshori, 2012).
Anticancer Applications
- Benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which include Benzooxazol-4-ol derivatives, were synthesized using a green chemistry approach and showed promising effects against human lung cancer (Bangade et al., 2021).
- Novel 9-benzooxazol-4-yl-3,4-diphenyl-1-oxa-6-thia-2,4,9-triaza-spiro[4.4] non-2-en-8-ones synthesized from Benzooxazol-4-ol were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the compound's potential in medical research (Mekala et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,3-benzoxazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPBXGHGXFKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547593 | |
Record name | 1,3-Benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzooxazol-4-ol | |
CAS RN |
89590-22-7 | |
Record name | 1,3-Benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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